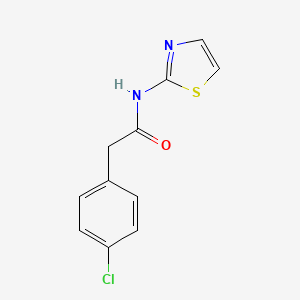

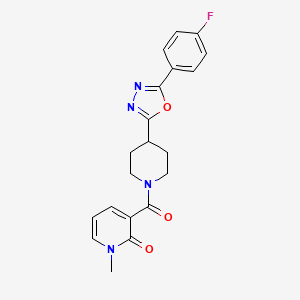

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

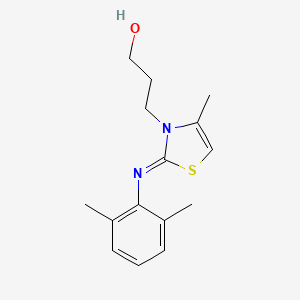

The compound "2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide" is a chemical entity that has been the subject of various studies due to its potential biological activities. The structure of the compound includes a thiazole ring, an acetamide group, and a chlorophenyl moiety, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with chloroacetyl chloride, followed by further functionalization with different reagents. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized using a sequence of reactions starting from 2-aminobenzothiazole . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar acetamide compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of "2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide" shows the acetamide group forming dihedral angles with the phenyl and thiazole rings, which could influence the biological activity of the compound . Similarly, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" has a chlorophenyl ring oriented at a specific angle to the thiazole ring, which is stabilized by intermolecular interactions in the crystal .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. The chlorophenyl and thiazolyl groups in "this compound" may participate in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmacokinetic profile. The presence of chloro and thiazolyl groups can affect the compound's solubility, melting point, and stability. For instance, the vibrational modes of a similar compound, "2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2yl) acetamide," were studied using ab initio calculations, and the results were correlated with experimental FTIR bands . Such studies can provide insights into the behavior of "this compound" under different conditions.

Applications De Recherche Scientifique

Crystal Structure Analysis

A study by Saravanan et al. (2016) analyzed the crystal structure of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, highlighting intermolecular interactions that form chains propagating in a zigzag manner along the b axis. This insight is crucial for understanding the compound's solid-state behavior and potential applications in material science (Saravanan et al., 2016).

Molecular Docking and Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including ligand-protein interactions with Cyclooxygenase 1 (COX1). Their research offers insights into the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and examines their nonlinear optical (NLO) activity, contributing to fields such as photovoltaic efficiency modeling (Mary et al., 2020).

Antibacterial Activity and QSAR Studies

Desai et al. (2008) synthesized and evaluated 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity. The study also included quantitative structure-activity relationship (QSAR) analyses, revealing the impact of substituents on antibacterial efficacy. Such studies are essential for developing new antibiotics and understanding how structural variations influence biological activity (Desai et al., 2008).

Anticancer Activity

Yurttaş et al. (2015) explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating significant activity against various human tumor cell lines. Such research contributes to the discovery and development of new chemotherapeutic agents (Yurttaş et al., 2015).

Nonlinear Optical Properties

Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamide structures, including this compound. Their work provides valuable data for the development of photonic devices, highlighting the compound's utility in optical applications (Castro et al., 2017).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVJQGMENOPHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)